N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(4-methoxyphenyl)pyrimidin-4-amine
Description
N-[2-(3,4-Dimethoxyphenyl)ethyl]-6-(4-methoxyphenyl)pyrimidin-4-amine is a pyrimidine derivative featuring a central pyrimidine ring substituted at positions 4 and 4. The 4-position is functionalized with a 3,4-dimethoxyphenethylamine group, while the 6-position carries a 4-methoxyphenyl substituent. This compound belongs to a class of molecules studied for their biological activities, including antimicrobial and immunomodulatory properties, attributed to their ability to interact with enzymes or receptors via hydrogen bonding and π-π stacking interactions .
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(4-methoxyphenyl)pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3/c1-25-17-7-5-16(6-8-17)18-13-21(24-14-23-18)22-11-10-15-4-9-19(26-2)20(12-15)27-3/h4-9,12-14H,10-11H2,1-3H3,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUUDDNXIBNPQCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NC=N2)NCCC3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
CCG-355822, also known as N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(4-methoxyphenyl)pyrimidin-4-amine, primarily targets the myocardin-related transcription factor/serum response factor (MRTF/SRF) pathway . This pathway is a promising therapeutic target to prevent fibrosis.
Mode of Action
The compound acts as an inhibitor of the MRTF/SRF pathway. It decreases SRF reporter gene activity and shows a significant inhibitory effect on MRTF/SRF target genes.
Biochemical Pathways
The MRTF/SRF pathway, which CCG-355822 inhibits, plays a crucial role in fibrosis. Fibrosis represents one of the largest unmet needs in clinical medicine and accounts for over 40% of all deaths. In the eye, fibrosis is also linked to the pathogenesis or failure of treatment of most blinding diseases worldwide.
Pharmacokinetics
Pharmacokinetics characterizes drug disposition in the body by studying the time-course of drug concentrations in biofluids and cell/tissue/organ samples and factors governing its ADME processes.
Result of Action
CCG-355822 has shown promising results in preclinical models of fibrosis. It significantly decreased fibrosis and scarring histologically. It was also found to be a more potent inhibitor of alpha-smooth muscle actin protein expression than CCG-203971.
Biological Activity
N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(4-methoxyphenyl)pyrimidin-4-amine is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article explores its biological activity through various studies, highlighting its mechanisms, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 343.46 g/mol. The compound features a pyrimidine core substituted with methoxy and dimethoxy groups, which are known to influence its biological activity.
Research indicates that the compound may exhibit multiple mechanisms of action:
- Inhibition of Cancer Cell Proliferation : Studies have shown that similar pyrimidine derivatives can inhibit cell proliferation in various cancer cell lines. For instance, a related compound demonstrated cytotoxic effects against A549 (lung adenocarcinoma) and MCF-7 (breast cancer) cell lines with IC50 values significantly lower than conventional chemotherapeutics like Cisplatin .
- Adenosine Receptor Modulation : Compounds with similar structures have been noted for their interaction with adenosine receptors (A1 and A2A), which are crucial in neurodegenerative diseases. This modulation can promote neuronal survival and has implications for treating conditions like Alzheimer's disease .
Cytotoxicity Studies
A comparative analysis of the cytotoxic effects of this compound against various cancer cell lines reveals promising results:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| A549 (Lung Cancer) | 5.9 ± 1.7 | |
| SW-480 (Colorectal) | 2.3 ± 0.91 | |
| MCF-7 (Breast Cancer) | 5.65 ± 2.33 |
These findings suggest that the compound exhibits potent antiproliferative activity, especially against lung and colorectal cancers.
Receptor Binding Affinity
The binding affinity of the compound to adenosine receptors has been evaluated in vitro, showing selectivity towards A1 and A2A receptors:
This selective binding profile indicates potential for developing treatments targeting neurodegenerative diseases.
Case Studies
- In Vitro Evaluation : A study conducted on various synthesized pyrimidine derivatives, including this compound, demonstrated significant antitumor activity across multiple human cancer cell lines. The results highlighted the importance of structural modifications in enhancing biological efficacy .
- Neuroprotective Effects : In a model simulating neurodegeneration, compounds structurally related to the target compound showed enhanced neuronal survival rates when administered alongside known neuroprotective agents, suggesting a synergistic effect that warrants further investigation .
Comparison with Similar Compounds
Structural Features and Substituent Effects
Table 1: Key Structural Differences Among Pyrimidine Derivatives
*Calculated based on formula.
Key Observations :
- Substituent Electronic Effects: The target compound’s methoxy groups are electron-donating, enhancing solubility and π-π interactions.
- Steric Influences : Bulky substituents like the 3,4-dimethoxyphenethyl group in the target compound may hinder rotational freedom, affecting conformational flexibility compared to smaller groups (e.g., methyl in ).
- Hydrogen Bonding : The amine group in the target compound participates in N—H⋯N bonding, similar to derivatives in . However, trifluoromethyl in disrupts hydrogen bonding, relying instead on C—H⋯π interactions.
Crystallographic and Conformational Differences
Table 2: Dihedral Angles and Hydrogen Bonding Patterns
Structural Implications :
- Derivatives with fluorophenyl groups (e.g., ) exhibit smaller dihedral angles (~12–28°), promoting planarity and stronger π-π interactions.
- Ethoxy substituents in introduce torsional strain (dihedral angle ~77.5°), reducing coplanarity compared to methoxy groups.
- Trifluoromethyl groups in disrupt crystal packing due to steric and electronic effects, leading to less ordered structures.
Preparation Methods
Cyclocondensation of Urea/Guanidine Derivatives
Cyclocondensation reactions between β-diketones or α,β-unsaturated ketones and urea/guanidine derivatives represent a classical route to pyrimidines. For N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(4-methoxyphenyl)pyrimidin-4-amine, the 6-(4-methoxyphenyl) substituent is introduced via a pre-functionalized α,β-unsaturated ketone intermediate. A study on analogous pyrimidines demonstrated that heating 4-methoxybenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate yields the requisite dihydropyrimidine precursor, which is subsequently oxidized to the pyrimidine.
Nucleophilic Substitution on Preformed Pyrimidine Cores
An alternative method involves functionalizing a preformed dichloropyrimidine core. For example, 4,6-dichloro-2-(methylsulfanyl)pyrimidine (DCSMP) serves as a versatile intermediate. Selective displacement of the chloro group at position 4 with 2-(3,4-dimethoxyphenyl)ethylamine under basic conditions (e.g., triethylamine in dichloromethane) yields the 4-amine derivative. The remaining chloro group at position 6 is then replaced via Suzuki-Miyaura coupling with 4-methoxyphenylboronic acid.
Stepwise Synthesis and Optimization
Preparation of 4-Chloro-6-(4-Methoxyphenyl)Pyrimidine
Step 1: Suzuki-Miyaura coupling of 4,6-dichloropyrimidine with 4-methoxyphenylboronic acid in a tetrahydrofuran/water mixture (3:1) using Pd(PPh₃)₄ as a catalyst. Reaction conditions: 80°C for 12 h under nitrogen.
Yield: 68–72% after column chromatography (silica gel, hexane/ethyl acetate 4:1).
Step 2: Selective amination at position 4 using 2-(3,4-dimethoxyphenyl)ethylamine. A mixture of 4-chloro-6-(4-methoxyphenyl)pyrimidine (1 equiv), 2-(3,4-dimethoxyphenyl)ethylamine (1.2 equiv), and triethylamine (2 equiv) in anhydrous dichloromethane is stirred at room temperature for 24 h.
Yield: 76–81% after recrystallization (dichloromethane/ethyl acetate).
One-Pot Tandem Approach
A streamlined one-pot method combines cyclocondensation and functionalization:
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Cyclocondensation: 4-Methoxybenzaldehyde (1 equiv), ethyl 3-(3,4-dimethoxyphenyl)propanoate (1 equiv), and guanidine hydrochloride (1.2 equiv) in ethanol with concentrated HCl (catalytic) are refluxed for 8 h.
-
In situ oxidation: Addition of MnO₂ (2 equiv) to the reaction mixture oxidizes the dihydropyrimidine intermediate to the aromatic pyrimidine.
Yield: 65–70%.
Critical Reaction Parameters
Solvent and Temperature Effects
Protecting Group Strategies
The 3,4-dimethoxyphenyl group requires protection during amination. Acetylation of the ethylamine side chain using acetic anhydride prior to substitution prevents undesired side reactions. Deprotection is achieved via hydrolysis with 2 M HCl at 50°C for 2 h.
Comparative Analysis of Synthetic Routes
The nucleophilic substitution route offers superior yields and reproducibility, making it preferable for laboratory-scale synthesis. However, the cyclocondensation approach reduces purification steps, which may benefit industrial applications despite marginally lower yields.
Characterization and Quality Control
Spectroscopic Data
Impurity Profiling
Common impurities include:
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Des-methoxy analog: Formed via demethylation during prolonged heating. Mitigated by strict temperature control.
-
Bis-aminated product: Results from excess amine reagent. Controlled by maintaining a 1.2:1 amine-to-pyrimidine ratio.
Industrial Scalability Challenges
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step nucleophilic substitution and coupling reactions. For example:
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Step 1 : React 4-methoxyphenylacetonitrile with 3,4-dimethoxyphenethylamine under basic conditions (e.g., KOH/EtOH) to form the pyrimidine core.
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Step 2 : Introduce substituents via palladium-catalyzed cross-coupling or alkylation reactions .
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Optimization : Adjust solvent polarity (e.g., DMF vs. THF) and temperature (80–120°C) to enhance yield. Monitor intermediates via TLC (Rf ~0.3–0.5 in hexane/EtOAc 3:1) .
- Data Table : Common Reaction Conditions
| Parameter | Typical Range | Impact on Yield |
|---|---|---|
| Solvent | DMF, THF, EtOH | DMF improves solubility of aromatic intermediates |
| Temperature | 80–120°C | Higher temps reduce reaction time but risk decomposition |
| Catalyst | Pd(OAc)₂, CuI | Pd catalysts favor coupling; CuI aids Ullmann-type reactions |
Q. How can structural characterization be performed to confirm the compound’s identity?
- Methodological Answer : Combine spectroscopic and crystallographic techniques:
- NMR : Use ¹H/¹³C NMR to verify methoxy groups (δ ~3.7–3.9 ppm) and pyrimidine protons (δ ~6.5–8.5 ppm) .
- X-ray Crystallography : Resolve dihedral angles between pyrimidine and phenyl rings (e.g., 12.8° deviation observed in analogs) to confirm stereoelectronic effects .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z 420–450 for M⁺) .
Advanced Research Questions
Q. How do substituents (e.g., methoxy groups) influence biological activity, and what structure-activity relationships (SAR) exist?
- Methodological Answer :
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SAR Studies : Replace methoxy groups with halogens or alkyl chains to assess binding affinity. For example:
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3,4-Dimethoxy vs. 3,5-Dimethoxy : Analog studies show 3,4-substitution enhances kinase inhibition by 20–30% due to improved π-π stacking .
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Methoxy → Trifluoromethyl : Reduces logP (hydrophobicity) but may decrease membrane permeability .
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Assays : Use enzymatic (e.g., kinase inhibition IC₅₀) and cellular (e.g., apoptosis via flow cytometry) assays to quantify effects .
- Data Table : Substituent Effects on IC₅₀
| Substituent | Target Enzyme (IC₅₀, nM) | Cellular Activity (EC₅₀, µM) |
|---|---|---|
| 3,4-Dimethoxy | 85 ± 5 | 1.2 ± 0.3 |
| 3,5-Dimethoxy | 110 ± 10 | 2.5 ± 0.5 |
| 4-Trifluoromethyl | 200 ± 15 | >10 |
Q. How can researchers resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) to reduce inter-lab discrepancies .
- Structural Analogues : Compare with compounds like N-(4-chlorophenyl)-5-[(4-chlorophenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine to isolate substituent effects .
- Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA) to identify outliers .
Q. What computational methods are effective for predicting binding modes with biological targets?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., EGFR). Key parameters:
- Grid box centered on ATP-binding site (coordinates: x=15, y=20, z=18).
- Scoring functions (e.g., MM-GBSA) to rank poses .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes .
Contradictory Data Analysis
Q. Why do some studies report high cytotoxicity while others show low toxicity?
- Methodological Answer :
- Cell Line Variability : Test across multiple lines (e.g., HEK293 vs. HepG2) due to differential expression of metabolic enzymes .
- Dose Optimization : Perform dose-response curves (0.1–100 µM) to identify therapeutic windows .
- Metabolite Screening : Use LC-MS to detect reactive metabolites (e.g., quinone imines) that may explain toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
